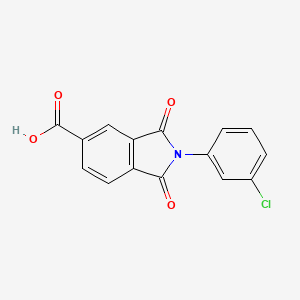
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic molecule. It likely contains a chlorophenyl group, an isoindoline group, and a carboxylic acid group . These types of compounds are often used in the synthesis of pharmaceuticals and other organic materials .
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and are often influenced by factors like temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Scientific Field
Pharmacology
Summary of Application
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, as an indole derivative, has been explored for its potential antiviral properties. Indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Methods of Application
The antiviral activity is typically assessed through in vitro assays. Compounds are synthesized and then tested against a panel of RNA and DNA viruses. The inhibitory activity is measured by the compound’s ability to prevent viral replication, which is quantified using IC50 values—the concentration of the compound that inhibits 50% of the viral activity.
Results
In studies, indole derivatives have demonstrated significant antiviral effects with IC50 values ranging from low micromolar to microgram per milliliter concentrations. For example, certain derivatives have shown IC50 values of 7.53 μmol/L against influenza A and selectivity index values up to 17.1 against CoxB3 virus .
Antispasmodic Agents
Scientific Field
Medicinal Chemistry
Summary of Application
The compound’s framework has been utilized to synthesize novel anthranilic acid hybrids and diamides with predicted spasmolytic activity. These compounds are designed to alleviate spasms in smooth muscles, potentially aiding in the treatment of conditions like irritable bowel syndrome.
Methods of Application
The synthesis involves the ring opening of isatoic anhydride with 2-(3-chlorophenyl)ethylamine to form a hybrid molecule. This molecule is then acylated with various acyl chlorides. The pharmacodynamic profiles of these compounds are predicted using in silico methods, followed by a thorough biological evaluation of their antimicrobial, cytotoxic, anti-inflammatory, and spasmolytic activities.
Results
The synthesized compounds have shown promising spasmolytic activity in ex vivo assays. The biological evaluation includes assessing the compounds’ ability to inhibit contractions in isolated smooth muscle tissues. The results indicate effective antispasmodic properties, although specific quantitative data from these studies are not provided .
Safety And Hazards
Zukünftige Richtungen
The study and application of complex organic compounds like “2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a vibrant field of research. Future directions may include the development of new synthesis methods, the exploration of novel applications, and the investigation of the compound’s potential biological activities .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLDFICOGECPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)
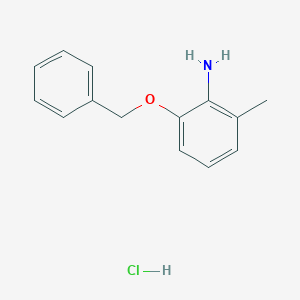
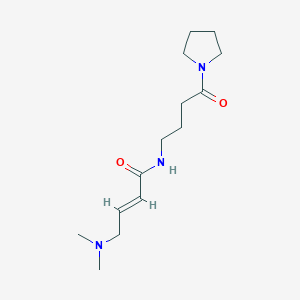
![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)
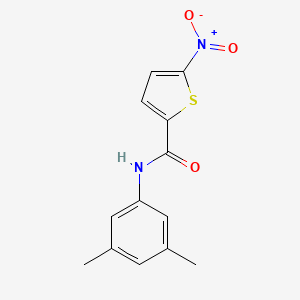
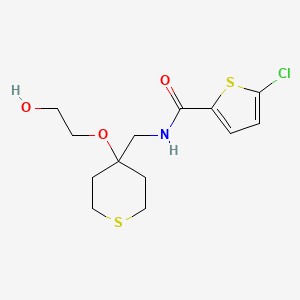
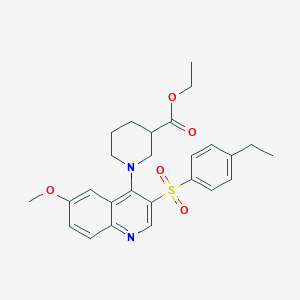
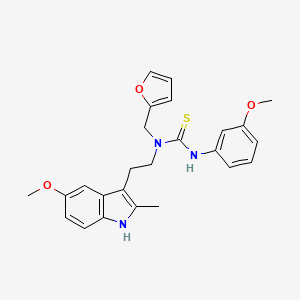
![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)
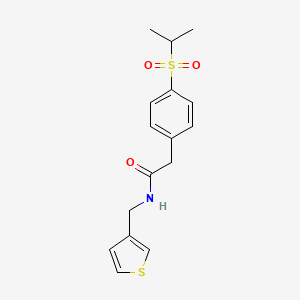
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
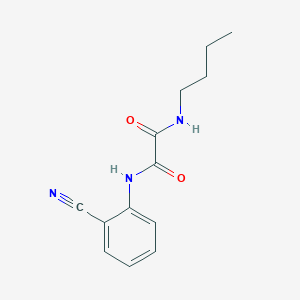
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)